molecular formula C24H23NO B584344 [1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1346604-93-0

[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B584344
CAS No.: 1346604-93-0
M. Wt: 341.4 g/mol
InChI Key: BBNUROBSKAJPGN-UHFFFAOYSA-N
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Description

[1-(3-Methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic compound belonging to the naphthoylindole family. It is provided as a high-purity analytical reference standard strictly for research and forensic applications. Research Applications & Value: This compound is primarily used in analytical chemistry as a standard for the identification and quantification of synthetic substances. In biochemical research, it is utilized to study the structure-activity relationships of ligands that interact with cannabinoid receptors. Its mechanism of action is characterized by acting as an agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. Research into such compounds helps in understanding receptor binding affinity and selectivity. Handling Note: The chemical and physical properties, including melting point and solubility, are expected to be similar to those of closely related naphthoylindoles, such as 1H-Indol-3-yl(1-naphthyl)methanone, which has a reported melting point of 236°C . The synthesis of analogous compounds typically involves a Friedel-Crafts acylation of indole with naphthoyl chloride, followed by N-alkylation . Important Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUROBSKAJPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017298
Record name JWH-018 N-3-Methylbutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-93-0
Record name JWH-018 N-3-Methylbutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The indole substrate, 1-(3-methylbutyl)indole, is prepared via alkylation of indole with 1-bromo-3-methylbutane in the presence of a base such as sodium hydride. Subsequent acylation proceeds by combining the alkylated indole with naphthalene-1-carbonyl chloride in anhydrous dichloromethane, catalyzed by aluminum trichloride (AlCl₃). The reaction is typically conducted at 0–5°C to minimize side reactions, with yields ranging from 65% to 78%.

Critical Parameters:

  • Temperature Control: Elevated temperatures (>10°C) promote over-acylation or polymerization.

  • Moisture Exclusion: Hydrolysis of the acyl chloride intermediate necessitates rigorous drying of reagents and solvents.

Alternative Catalytic Methods: Solvent-Free and Green Approaches

Recent advances highlight solvent-free methodologies using indium(III) triflate (In(OTf)₃) as a catalyst. This approach avoids traditional Lewis acids, reducing environmental impact and simplifying purification.

In(OTf)₃-Catalyzed Synthesis

A mixture of 1-(3-methylbutyl)indole, naphthalene-1-carbaldehyde, and 2-hydroxy-1,4-naphthoquinone is heated to 110°C under solvent-free conditions with 10 mol% In(OTf)₃. The reaction proceeds via a Mannich-type intermediate, followed by intramolecular dehydration to yield the target compound in 45–52% yield.

Advantages:

  • Reduced Waste: Eliminates solvent use and hazardous byproducts.

  • Shorter Reaction Times: Completes in 5–7 hours compared to 12–24 hours for Friedel-Crafts.

Stepwise Synthesis and Optimization

Synthetic Route Overview

  • Indole Alkylation:
    Indole + 1-bromo-3-methylbutane → 1-(3-methylbutyl)indole (Yield: 85–90%).

  • Acylation:
    1-(3-methylbutyl)indole + naphthalene-1-carbonyl chloride → Target compound (Yield: 65–78%).

Yield Optimization Strategies

ParameterOptimal RangeImpact on Yield
Catalyst Loading1.2–1.5 eq AlCl₃Maximizes acylation
Reaction Time4–6 hoursPrevents decomposition
SolventAnhydrous CH₂Cl₂Enhances solubility

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃):
    δ 8.21–7.25 (m, 11H, naphthyl and indole aromatics), δ 4.12 (t, 2H, CH₂ from 3-methylbutyl), δ 1.82 (m, 1H, CH from isopentyl), δ 1.45 (d, 6H, CH₃ groups).

  • IR (KBr):
    1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% .

Chemical Reactions Analysis

Types of Reactions::

    Substitution Reactions: JWH 018 N-(3-methylbutyl) isomer may undergo nucleophilic substitution reactions at various positions on the indole ring or the naphthalenyl-methanone moiety.

    Oxidation and Reduction Reactions: These transformations can modify functional groups, affecting the compound’s properties.

Common Reagents and Conditions::

    Nucleophiles: Alkyl halides, amines, or other nucleophiles.

    Oxidizing Agents: Examples include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:: The specific products formed depend on the reaction conditions and the position of substitution or modification. Detailed studies are needed to elucidate these products.

Scientific Research Applications

    Chemistry: As a synthetic cannabinoid, it contributes to our understanding of structure-activity relationships.

    Biology: Researchers study its effects on cannabinoid receptors and endocannabinoid signaling pathways.

    Medicine: Although not directly used in medicine, insights from its research may inform drug development.

    Forensics: Its detection and analysis play a role in forensic toxicology.

Mechanism of Action

The compound likely exerts its effects by binding to cannabinoid receptors (CB1 and CB2). Activation of these receptors modulates neurotransmitter release, affecting pain perception, appetite, and mood. Further studies are needed to fully understand its precise mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The naphthoylindole scaffold is highly tunable, with key modifications in the N-alkyl chain and fluorination influencing CB1/CB2 receptor interactions. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Selected Naphthoylindoles
Compound Name Molecular Formula Molecular Weight N-Alkyl Substituent Fluorination CB1 Affinity (Ki, nM)* Key Features
[1-(3-Methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone C24H23NO 357.44 3-Methylbutyl (branched C5) No Not reported Branched chain may reduce oxidative metabolism
JWH-073 ([1-Butylindol-3-yl]-naphthalen-1-ylmethanone) C23H21NO 327.43 Butyl (linear C4) No 8.9 ± 1.8 (CB1) Linear chain; moderate affinity; forms hydroxylated metabolites
AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) C24H22FNO 359.44 5-Fluoropentyl (linear C5) Yes (terminal F) 1.0 ± 0.2 (CB1) Fluorination enhances potency and metabolic stability
JWH-019 ([1-Hexylindol-3-yl]-naphthalen-1-ylmethanone) C25H25NO 355.48 Hexyl (linear C6) No 47.3 ± 5.2 (CB1) Longer chain reduces CB1 affinity compared to JWH-073
JWH-163 ([1-Propylindol-3-yl]-6-methoxy-naphthalen-1-ylmethanone) C24H21NO2 355.44 Propyl (linear C3) No Not reported Methoxy substitution on naphthalene alters receptor interaction

*CB1 affinity data sourced from in vitro studies on human receptors.

Key Findings

Chain Length and Branching: Optimal CB1 affinity is observed with N-alkyl chains of 4–6 carbons . Longer chains (e.g., hexyl in JWH-019) reduce affinity, while shorter chains (e.g., propyl in JWH-163) may lack sufficient lipophilicity for effective receptor interaction .

Fluorination :

  • Terminal fluorination (as in AM-2201) significantly enhances CB1 potency and delays oxidative metabolism by cytochrome P450 enzymes, increasing duration of action . The absence of fluorine in the target compound likely results in faster clearance.

Substituent Effects on Naphthalene :

  • Methoxy substitution on the naphthalene ring (e.g., JWH-163) introduces steric and electronic effects that alter receptor binding kinetics . The target compound’s unmodified naphthalen-1-yl group aligns it with classical SCRAs like JWH-018 and AM-2201.

Biological Activity

The compound [1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic organic molecule notable for its complex structure, which integrates an indole moiety with a naphthalene derivative. This compound is of significant interest in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₁O, indicating a high degree of carbon and hydrogen content typical for aromatic organic compounds. The presence of the 3-methylbutyl group on the indole nitrogen enhances its chemical properties and biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties . Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound's structural components are associated with anticancer effects , particularly due to the known activities of indole derivatives. Research indicates that indole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression .

Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective capabilities . They may influence neurotransmitter systems and protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neural tissues.

Cytotoxicity Assays

Studies assessing the cytotoxicity of this compound have utilized various cancer cell lines to determine its effectiveness. Results indicate varying degrees of cytotoxicity, suggesting potential as a therapeutic agent in oncology.

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)15Induces apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)25Inhibits proliferation

Mechanistic Studies

Mechanistic studies have shown that this compound may modulate several nuclear transcription factors involved in cancer progression. For instance, it has been observed to upregulate p53 expression, leading to enhanced DNA repair mechanisms .

Case Studies

Recent investigations into the compound's effects on specific diseases have highlighted its potential applications:

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with this compound resulted in significant apoptosis induction, suggesting its role as a potential chemotherapeutic agent.
  • Neuroprotection in Ischemia : Animal models subjected to ischemic conditions showed improved outcomes when treated with indole derivatives similar to this compound, indicating protective effects on brain tissue.

Q & A

Q. What are the established synthetic routes for [1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling indole derivatives with naphthalene-based carbonyl groups. For example:

  • Step 1: Preparation of the indole core with a 3-methylbutyl substituent via alkylation or substitution reactions.
  • Step 2: Formation of the methanone bridge using Friedel-Crafts acylation or nucleophilic acyl substitution .
  • Optimization: Reaction yields (e.g., 16–90% in similar compounds) can be improved using catalysts like AlCl₃ for acylation or LiAlH₄ for reductions. Computer-aided tools like Chematica streamline retrosynthetic analysis, predicting viable pathways and reducing trial-and-error approaches .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR: Assigns protons and carbons in the indole and naphthalene moieties. For example, indole C3-H typically appears at δ 7.2–7.5 ppm, while naphthalene protons show distinct splitting patterns .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding steric effects and receptor interactions (e.g., bond angles and torsional strain in similar indole derivatives) .
  • HPLC: Validates purity (>99% in related compounds) and identifies byproducts .

Q. What is the compound’s interaction with cannabinoid receptors, and how is this assessed experimentally?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement studies using CB1/CB2 receptors (e.g., [³H]CP-55,940). For example, JWH-200 (structurally analogous) shows CB2 affinity, assessed via competitive binding .
  • Functional Assays: cAMP inhibition or β-arrestin recruitment assays quantify agonism/antagonism. Contradictory affinity data (e.g., CB1 vs. CB2 selectivity) require cross-validation with GTPγS binding or calcium flux assays .

Advanced Research Questions

Q. What computational strategies are employed to predict synthetic pathways and reaction outcomes for this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like Chematica decompose the target into precursors (e.g., indole + naphthoyl chloride) and propose feasible routes .
  • DFT Calculations: Predict transition states and energetics for key steps (e.g., acylation barriers).
  • MD Simulations: Model solvent effects and catalyst interactions to optimize conditions (e.g., solvent polarity for Friedel-Crafts reactions) .

Q. How do metabolic studies inform the compound’s stability and bioactive metabolites?

Methodological Answer:

  • In Vitro Metabolism: Liver microsomes (e.g., human S9 fraction) identify hydroxylation or demethylation metabolites. For example, hydroxylation at the 4-position of the pentyl chain in JWH-018 generates active metabolites .
  • LC-MS/MS: Quantifies metabolite formation and half-life. Structural modifications (e.g., branching at 3-methylbutyl) may reduce cytochrome P450 oxidation, enhancing metabolic stability .

Q. How can contradictory data regarding its receptor binding affinity or metabolic stability be resolved?

Methodological Answer:

  • Comparative Studies: Parallel assays under standardized conditions (e.g., receptor expression systems, incubation times). For instance, CB2 affinity discrepancies may arise from differences in membrane lipid composition .
  • Structure-Activity Relationship (SAR) Analysis: Modifying substituents (e.g., naphthalene vs. methoxyphenyl groups) clarifies pharmacophore contributions.
  • Crystallographic Data: Resolves if conformational flexibility (e.g., indole-naphthalene dihedral angles) affects receptor docking .

Data Contradiction Analysis

Q. Why do reported yields vary significantly in synthetic protocols for similar indole-naphthalene methanones?

Critical Analysis:

  • Catalyst Sensitivity: AlCl₃ in Friedel-Crafts acylation may degrade moisture-sensitive intermediates, leading to yield drops (e.g., 16% vs. 90% in related compounds) .
  • Purification Challenges: Amorphous byproducts (noted in ) complicate isolation. Optimized chromatography (e.g., reverse-phase HPLC) improves reproducibility .

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